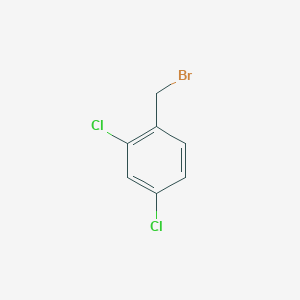

2,4-Dichlorobenzyl bromide

Description

Significance of Benzyl (B1604629) Halides as Synthetic Intermediates in Advanced Organic Synthesis

Benzyl halides, a class of organic compounds containing a halogen atom attached to the benzylic carbon, are highly valued as synthetic intermediates. nih.gov Their utility stems from the lability of the carbon-halogen bond, which makes them susceptible to a wide range of nucleophilic substitution and coupling reactions. nih.govcymitquimica.com This reactivity allows for the facile introduction of the benzyl group into various molecular frameworks, a common strategy in the synthesis of pharmaceuticals, agrochemicals, and materials science. cymitquimica.comthermofisher.kr

The generation of benzyl radicals from benzyl halides, often through photoredox catalysis, is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnumberanalytics.com These radicals can participate in a variety of transformations, including Giese additions and cross-coupling reactions, expanding the synthetic chemist's arsenal. nih.govacs.org Recent advancements have focused on developing milder and more general conditions for these transformations, utilizing visible light and cooperative catalysis to overcome the challenges associated with the reduction potentials of benzyl halides. nih.gov

Contextualizing 2,4-Dichlorobenzyl Bromide within the Dichlorinated Benzyl Moiety Class

This compound is an organic compound featuring a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions, and a bromomethyl group. cymitquimica.com This specific arrangement of halogen atoms places it within the dichlorinated benzyl moiety class. The presence of two chlorine atoms on the aromatic ring significantly modifies the electronic properties of the benzyl group, influencing its reactivity in comparison to unsubstituted or other halogenated benzyl bromides.

The dichlorinated benzyl moiety is a structural motif found in various biologically active molecules and is utilized in the synthesis of polymers with specific dielectric properties. aip.orgnih.govnih.gov For instance, poly(2,3-dichlorobenzyl methacrylate) has been studied for its relaxation behavior, demonstrating how the position of chlorine atoms can impact the material's physical characteristics. aip.orgnih.gov The reactivity of the bromomethyl group in this compound allows for its use as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. nih.gov

Overview of Current Research Trajectories Involving Aromatic Halides

Current research involving aromatic halides is vibrant and multifaceted, driven by the need for more efficient, selective, and sustainable synthetic methods. A major focus is the development of novel catalytic systems for cross-coupling reactions, which are fundamental to the construction of biaryl and other complex aromatic structures found in numerous pharmaceuticals and functional materials. bohrium.comtaylorandfrancis.com Palladium-catalyzed reactions, for example, have been extensively studied for the phosphonation of aryl halides. researchgate.net

Another significant trend is the use of visible-light photoredox catalysis to generate aryl radicals from aryl halides. mdpi.com This approach offers a green and efficient alternative to traditional methods, enabling a wide range of transformations under mild conditions. mdpi.com Research is also exploring the direct functionalization of C-H bonds in aromatic systems, often guided by the presence of halogen substituents. Furthermore, the synthesis and study of halogenated derivatives of known biologically active compounds are being pursued to investigate the role of halogen bonding in ligand-receptor interactions. researchgate.net The dehalogenation of benzyl halides using green and metal-free conditions is also an area of active investigation. rsc.org

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂ | cymitquimica.comnih.gov |

| Molecular Weight | 239.92 g/mol | nih.gov |

| Appearance | White to light yellow powder or lump | vwr.com |

| Melting Point | 30.0 to 34.0 °C | vwr.com |

| Boiling Point | 112 °C | vwr.com |

| Density | 1.68 g/cm³ | |

| CAS Number | 20443-99-6 | nih.govvwr.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLQSFFFIREZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450963 | |

| Record name | 2,4-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-99-6 | |

| Record name | 2,4-Dichlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2,4 Dichlorobenzyl Bromide

Classical Synthetic Pathways

Traditional methods for the synthesis of 2,4-dichlorobenzyl bromide have historically relied on fundamental organic reactions, including halogen exchange, direct benzylic halogenation, and electrophilic aromatic substitution.

Halogenation of Substituted Benzyl (B1604629) Chlorides

One established route to this compound involves the halogen exchange of the corresponding benzyl chloride. The Finkelstein reaction is a prominent example of such a transformation, where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with a solution of sodium iodide in acetone (B3395972). wikipedia.org This SN2 reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in the acetone solvent. wikipedia.orgbyjus.comadichemistry.com

While the classic Finkelstein reaction is primarily used for the synthesis of alkyl iodides, the underlying principle of halogen exchange can be adapted for bromination. By reacting 2,4-dichlorobenzyl chloride with a suitable bromide salt, such as sodium bromide, in an appropriate solvent, the corresponding this compound can be obtained. The efficiency of this reaction is dependent on factors such as the reactivity of the starting benzyl chloride, the nucleophilicity of the bromide ion, and the choice of solvent to facilitate the SN2 mechanism. byjus.comiitk.ac.in This pathway is particularly useful when the precursor, 2,4-dichlorobenzyl chloride, is readily available.

Direct Halogenation of Dichlorotoluene Precursors

A more direct approach involves the benzylic bromination of 2,4-dichlorotoluene (B165549). This method typically employs a free radical bromination mechanism. The Wohl-Ziegler bromination is a widely recognized procedure for this type of transformation, traditionally using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4), often with the presence of a radical initiator such as benzoyl peroxide or 2,2′-azobisisobutyronitrile (AIBN), or under photochemical conditions. koreascience.kr

The reaction proceeds via the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position of 2,4-dichlorotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with another molecule of the brominating agent to yield the desired this compound and a new radical to continue the chain reaction. The selectivity for benzylic bromination over aromatic ring bromination is a key advantage of this method. koreascience.kr Modern variations of this reaction aim to replace hazardous solvents like CCl4 with more environmentally benign alternatives. sciforum.netorganic-chemistry.org

| Brominating Agent | Initiator/Conditions | Typical Solvent | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, or UV light | Carbon Tetrachloride (historically), Dichlorobenzene | Good selectivity for benzylic position, solid reagent. |

| Elemental Bromine (Br2) | UV light or heat | Non-polar solvents | Direct but can lead to over-bromination and side reactions. researchgate.net |

| Sodium Bromate/Sodium Bromide | Acidic conditions, radical initiator | Biphasic systems (e.g., organic solvent and water) | In situ generation of bromine. google.comgoogle.com |

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry used to introduce substituents onto an aromatic ring. msu.edulibretexts.orgmasterorganicchemistry.com In the context of synthesizing substituted benzyl bromides, this approach would typically involve the bromomethylation of a dichlorobenzene precursor. However, direct bromomethylation is less common and often involves reactive and hazardous reagents.

A more plausible, albeit indirect, electrophilic aromatic substitution route would be a two-step process. First, 1,3-dichlorobenzene (B1664543) could undergo a Friedel-Crafts acylation or alkylation to introduce a methyl group, forming 2,4-dichlorotoluene. This would then be followed by a benzylic bromination as described in the previous section. The regioselectivity of the initial Friedel-Crafts reaction would be crucial in obtaining the desired 2,4-disubstituted pattern. The directing effects of the two chlorine atoms on the benzene (B151609) ring would guide the incoming electrophile.

Advanced and Sustainable Synthetic Strategies

In response to the growing need for greener and safer chemical processes, advanced synthetic methodologies for the preparation of this compound have been developed. These strategies often leverage photocatalysis to achieve high efficiency and selectivity under milder reaction conditions.

Photocatalytic Oxidative Benzylic Bromination Techniques

Photocatalytic methods offer a sustainable alternative to traditional radical bromination, often avoiding the use of stoichiometric radical initiators and harsh reaction conditions. These techniques utilize light energy to generate reactive species that can selectively brominate the benzylic position of dichlorotoluene.

A notable green chemistry approach for the synthesis of dichlorobenzyl bromides is the photocatalytic oxidative benzylic bromination using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). researchgate.netnih.govacs.org This method is advantageous due to the low cost of the reagents and the formation of water as the only byproduct. researchgate.net The reaction involves the in-situ generation of bromine radicals under light irradiation.

The process has been successfully implemented in microchannel reactors, which offer enhanced safety and efficiency compared to batch reactors, particularly by mitigating the risk of explosion associated with the use of H₂O₂ and HBr. nih.govacs.org In a study on the synthesis of 2,6-dichlorobenzyl bromide, a closely related isomer, high conversion of the dichlorotoluene precursor (up to 98.1%) and high selectivity for the desired product were achieved under optimized conditions in a microchannel reactor. acs.org

| Parameter | Optimal Condition |

|---|---|

| HBr/H₂O₂/Dichlorotoluene Molar Ratio | 1.5:1.5:1 |

| Reaction Temperature | 70 °C |

| Residence Time | 5.88 min |

| Light Source | 87 W blue light |

Data based on the synthesis of 2,6-dichlorobenzyl bromide, which serves as a model for the synthesis of the 2,4-isomer. acs.org

This advanced synthetic strategy represents a significant step towards more sustainable and safer production of this compound, aligning with the principles of green chemistry by utilizing safer reagents, improving energy efficiency, and minimizing waste.

Application of Microchannel Reactor Systems for Enhanced Efficiency and Safety

The use of microchannel reactor systems represents a significant advancement in the synthesis of benzyl halides, including related isomers like 2,6-dichlorobenzyl bromide (DCBB). nih.govacs.org These systems offer numerous advantages over conventional batch reactors by leveraging superior heat and mass transfer, precise control over reaction parameters, and an inherently safer operating environment. krishisanskriti.orgwikipedia.orgtandfonline.comtandfonline.com

The photocatalytic oxidative bromination of 2,6-dichlorotoluene (B125461) (DCT) using hydrogen peroxide (H₂O₂) as a green oxidant and hydrobromic acid (HBr) as the bromine source has been successfully demonstrated in a microchannel reactor. nih.govacs.org This process, while a green alternative for synthesizing benzyl bromides, carries a risk of explosion in batch reactors, a hazard that is effectively mitigated by the small reaction volumes and excellent heat dissipation of microreactors. acs.orgnih.gov

Key advantages conferred by microreactor technology in this context include:

Enhanced Safety: The small hold-up volume within the microchannels minimizes the risk associated with explosive intermediates or highly exothermic reactions. acs.orgtandfonline.com

Improved Efficiency: The high surface-area-to-volume ratio ensures rapid heat exchange and efficient mixing, leading to faster reaction rates and shorter residence times. tandfonline.comtandfonline.com For instance, high conversion rates in the synthesis of DCBB were achieved with residence times of less than six minutes. nih.govacs.org

Superior Process Control: Parameters such as temperature, pressure, residence time, and reactant molar ratios can be precisely controlled, leading to higher yields and selectivities. nih.govacs.org

Intensified Irradiation: In photocatalytic reactions, the short path length of light in a microreactor allows for uniform and intense irradiation of the reaction mixture, which can significantly increase reaction throughput and minimize the formation of by-products from over-irradiation. researchgate.net

In a study on the synthesis of 2,6-dichlorobenzyl bromide, optimal conditions were established within a microchannel reactor, achieving a high conversion of the starting material and excellent yield of the desired product. nih.gov

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 70 °C |

| HBr/H₂O₂/DCT Molar Ratio | 1.5:1.5:1 |

| Residence Time | 5.88 min |

| Reaction Pressure | 0.8 MPa |

| Light Source | 87 W blue light |

| DCT Conversion | 98.1% |

| DCBB Yield | 91.4% |

Data sourced from a study on the synthesis of the related isomer, 2,6-dichlorobenzyl bromide, under photocatalytic conditions in a microchannel reactor. nih.gov

Reaction Kinetic Studies in Microreactor Systems

Understanding the reaction kinetics is fundamental for the design, optimization, and industrial scale-up of chemical processes. researchgate.net Microreactors serve as powerful tools for conducting kinetic studies due to their ability to minimize mass and heat transfer limitations, thus allowing for the collection of intrinsic kinetic data. rsc.orgucl.ac.uk

A kinetic study of the photocatalytic oxidative bromination of 2,6-dichlorotoluene (DCT) to 2,6-dichlorobenzyl bromide (DCBB) was performed in a microchannel reactor. researchgate.net The study successfully eliminated mass transfer effects between the liquid-liquid phases to ensure the collected data was kinetically controlled. The experimental data were fitted using nonlinear methods to establish an intrinsic kinetic model for the reaction system. researchgate.net

| Kinetic Parameter | Value |

|---|---|

| Pre-exponential Factor (A) | 635.3 |

| Activation Energy (Ea) | 24.0 kJ/mol |

| Reaction Order (DCT) | -4.19 |

Kinetic parameters for the photocatalytic oxidative bromination of 2,6-dichlorotoluene in a microchannel reactor. researchgate.net

Phase Transfer Catalysis in Related Benzyl Halide Syntheses

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic substrate. crdeepjournal.orgfluorochem.co.uk This methodology has found widespread application in the synthesis of fine chemicals, including reactions involving benzyl halides as electrophilic substrates. crdeepjournal.orgphasetransfer.com

In the context of benzyl halide chemistry, PTC is particularly effective for Sₙ2-type reactions such as alkylations (O-, C-, N-, and S-alkylation) and esterifications. crdeepjournal.orgacs.org For example, the Williamson Ether Synthesis, a common method for preparing ethers, can be significantly enhanced using PTC when reacting a phenoxide with a benzyl halide like benzyl bromide. phasetransfercatalysis.com

The advantages of using PTC in such syntheses include:

Increased Reaction Rates: By bringing the reactants together in a single phase, the catalyst dramatically accelerates the reaction. crdeepjournal.org

Milder Reaction Conditions: PTC often allows reactions to be conducted at lower temperatures and pressures. acs.org

Elimination of Anhydrous Solvents: The ability to use a two-phase system can eliminate the need for expensive and hazardous anhydrous organic solvents.

Improved Yields and Selectivity: PTC can lead to higher product yields and reduce the formation of by-products. crdeepjournal.org

Both liquid-liquid (L-L) and solid-liquid (S-L) PTC systems are utilized. S-L PTC, in particular, can offer advantages such as controllable temperatures, enhanced reaction rates, and high selectivity compared to L-L systems for certain reactions. crdeepjournal.orgacs.org Various quaternary onium salts, including tetrabutylammonium (B224687) bromide and benzyl triphenylphosphonium bromide, are commonly employed as phase-transfer catalysts. fluorochem.co.ukacs.org

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Environmental Considerations

The choice of a synthetic route for producing this compound and related compounds is dictated by factors of yield, selectivity, safety, and environmental impact. A comparison between traditional free-radical bromination and modern microreactor-based oxidative bromination highlights a significant shift towards greener and more efficient manufacturing processes.

Traditional Free-Radical Bromination: This route typically employs N-bromosuccinimide (NBS) or molecular bromine (Br₂) as the brominating agent, with initiation by UV light or a chemical initiator like azobisisobutyronitrile (AIBN). chadsprep.comchemistrysteps.compatsnap.com While effective, this method has several drawbacks. The use of Br₂ is hazardous due to its toxicity and high vapor pressure, and the reaction has low atom economy as half of the bromine is lost as HBr byproduct. beilstein-journals.orgresearchgate.net NBS is a better choice for improving selectivity for benzylic bromination over aromatic ring addition, as it maintains a low concentration of Br₂ throughout the reaction. chadsprep.com However, these reactions are often conducted in chlorinated solvents like carbon tetrachloride (CCl₄), which is toxic, carcinogenic, and an ozone-depleting substance. beilstein-journals.orggoogle.com Selectivity can be an issue, with potential for over-bromination to form benzal and benzo-tribromides or competing ring bromination. beilstein-journals.orggoogle.com

Microreactor-Based Oxidative Bromination: This modern approach utilizes HBr as the bromine source and H₂O₂ as a clean oxidant, with water as the only byproduct. nih.govacs.org This "peroxide-bromide" method offers high atom economy and avoids the direct use of hazardous molecular bromine. beilstein-journals.orgnih.gov When implemented in a continuous-flow microreactor, the process gains significant safety advantages, mitigating the explosion risk associated with mixing HBr and H₂O₂ in batch. acs.org The precise control over reaction conditions in a microreactor leads to high yields (often >90%) and excellent selectivity for the desired monobrominated benzylic product. nih.govacs.org The elimination of hazardous organic solvents further enhances the environmental profile of this route, aligning with the principles of green chemistry. google.comepitomejournals.com

| Aspect | Traditional Route (NBS/Br₂) | Microreactor Route (H₂O₂/HBr) |

|---|---|---|

| Reagents | NBS or Br₂; Radical initiator (e.g., AIBN) | HBr, H₂O₂ |

| Solvents | Often chlorinated solvents (e.g., CCl₄, Cyclohexane) google.com | Greener solvents (e.g., 1,2-dichloroethane) or solvent-free acs.orgrsc.org |

| Yield | Variable, can be moderate to high (e.g., ~60-80%) google.com | Consistently high (e.g., >90%) nih.govacs.org |

| Selectivity | Risk of over-bromination and ring substitution beilstein-journals.orggoogle.com | High selectivity for benzylic monobromination acs.org |

| Environmental & Safety | Uses hazardous reagents (Br₂) and toxic solvents (CCl₄); low atom economy with Br₂; formation of HBr/succinimide byproducts. beilstein-journals.orggoogle.comresearchgate.net | Uses greener reagents; water is the only byproduct; high atom economy; microreactor enhances safety by preventing thermal runaways. nih.govacs.org |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

2,4-Dichlorobenzyl bromide is a benzylic halide, a class of organic compounds known for their reactivity in nucleophilic substitution reactions. The presence of the bromine atom, a good leaving group, attached to a benzylic carbon facilitates the displacement by various nucleophiles. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the bromine, leading to the formation of a new bond and the departure of the bromide ion.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines)

Amines act as potent nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk When this compound reacts with amines, a series of nucleophilic substitution reactions can occur, leading to the formation of progressively more substituted amine products. chemguide.co.uklibretexts.org

The initial reaction with ammonia (B1221849) or a primary amine yields the corresponding primary or secondary amine, respectively. The lone pair on the nitrogen of the amine attacks the benzylic carbon, displacing the bromide ion. chemguide.co.uk For instance, the reaction with a primary amine first forms the salt of a secondary amine. chemguide.co.uk In the presence of excess amine, a proton can be removed from the newly formed ammonium (B1175870) salt to yield the free amine. chemguide.co.ukchemguide.co.uk

However, the product of this initial alkylation is also a nucleophile and can react further with another molecule of this compound. libretexts.org This can lead to a mixture of products, including secondary, tertiary, and even quaternary ammonium salts. chemguide.co.uk

Primary Amine Formation: Reaction with excess ammonia can produce 2,4-Dichlorobenzylamine.

Secondary Amine Formation: The primary amine can react further to form a secondary amine, such as N,N-bis(2,4-Dichlorobenzyl)amine.

Tertiary Amine Formation: The secondary amine, in turn, can react to yield a tertiary amine. chemguide.co.uk

Quaternary Ammonium Salt Formation: Finally, the tertiary amine can react to form a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge. chemguide.co.ukchemguide.co.uk This final step is irreversible as there is no proton on the nitrogen to be removed. chemguide.co.uk

| Reactant | Product Type | Example Product Name |

| Ammonia (excess) | Primary Amine | 2,4-Dichlorobenzylamine |

| Primary Amine | Secondary Amine | N-(2,4-Dichlorobenzyl)alkylamine |

| Secondary Amine | Tertiary Amine | N,N-dialkyl-(2,4-Dichlorobenzyl)amine |

| Tertiary Amine | Quaternary Ammonium Salt | N,N,N-trialkyl-(2,4-Dichlorobenzyl)ammonium bromide |

Reactivity with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-containing nucleophiles, such as alcohols and phenols, react with this compound to form ethers. This reaction, a variation of the Williamson ether synthesis, typically proceeds by an SN2 mechanism. The alcohol or phenol (B47542) is often deprotonated with a base to form a more potent nucleophile, the corresponding alkoxide or phenoxide ion. This anion then attacks the benzylic carbon, displacing the bromide ion.

The reactivity of the oxygen nucleophile depends on its steric hindrance and the acidity of its proton. Phenoxides are generally good nucleophiles for this type of reaction.

| Nucleophile | Product Class | Example Reaction |

| Methanol (as Methoxide) | Ether | 2,4-Dichlorobenzyl methyl ether |

| Phenol (as Phenoxide) | Ether | 2,4-Dichlorobenzyl phenyl ether |

| Water | Alcohol | 2,4-Dichlorobenzyl alcohol |

Mechanistic Models of Alkylation via Bromide Displacement

The displacement of the bromide from this compound can proceed through two primary mechanistic models for nucleophilic substitution: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. msu.edu The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For benzylic halides, this pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The transition state involves a partially formed bond with the nucleophile and a partially broken bond with the leaving group. msu.edu

SN1 Mechanism: This is a two-step process. The first and rate-determining step is the spontaneous cleavage of the carbon-bromine bond to form a carbocation intermediate. ucsb.edu This benzylic carbocation is stabilized by resonance, with the positive charge delocalized into the benzene (B151609) ring. In the second step, the carbocation rapidly reacts with a nucleophile. This pathway is favored by polar protic solvents, which can solvate both the leaving group and the carbocation, and by weaker nucleophiles.

The actual mechanism for this compound can be influenced by the specific nucleophile, solvent, and reaction conditions, with a potential for both pathways to occur competitively.

Elimination Reactions and Alkene Formation

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. libretexts.org These reactions typically require a base to remove a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. libretexts.org

For this compound, an elimination reaction is structurally challenging. For a standard beta-elimination to occur, there must be a hydrogen atom on a carbon adjacent to the benzylic carbon. Since the benzylic carbon is bonded to the dichlorinated benzene ring, it lacks an adjacent sp³-hybridized carbon with protons. Therefore, the typical E1 and E2 dehydrohalogenation pathways that lead to alkene formation are not viable for this compound. ucsb.edumsu.edu Competition from substitution reactions, particularly with the stabilized benzylic system, would heavily predominate over any potential, unconventional elimination pathways.

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools in organic synthesis for the formation of new carbon-carbon bonds. fiveable.me As an organohalide, this compound can serve as an electrophilic partner in various metal-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies for Complex Molecule Construction

Cross-coupling reactions typically involve an organometallic reagent (the nucleophilic partner) and an organic halide (the electrophilic partner) reacting in the presence of a transition metal catalyst, most commonly palladium. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. libretexts.org While typically used for aryl or vinyl halides, variations for benzylic halides exist. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a diarylmethane derivative. The general catalytic cycle involves oxidative addition of the benzyl (B1604629) bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org

Negishi Coupling: This methodology utilizes an organozinc reagent as the nucleophilic partner. nih.gov this compound could be coupled with an alkyl-, vinyl-, or arylzinc reagent, catalyzed by a palladium or nickel complex, to form a new C-C bond. nih.gov

Gilman Reagents (Corey-House Synthesis): Lithium diorganocopper reagents (Gilman reagents) are effective for coupling with a range of organic halides, including benzyl bromides. libretexts.org The reaction of this compound with a lithium dialkyl-, diaryl-, or divinylcuprate would result in the formation of a new carbon-carbon bond, displacing the bromide. libretexts.org

| Coupling Reaction | Nucleophilic Partner | Catalyst | Potential Product with this compound |

| Suzuki-Miyaura | Organoboron Compound | Palladium | 1-(2,4-Dichlorobenzyl)benzene (using phenylboronic acid) |

| Negishi | Organozinc Reagent | Palladium/Nickel | 1-(2,4-Dichlorophenyl)-2-phenylethane (using benzylzinc bromide) |

| Corey-House | Lithium Diorganocuprate | None (Stoichiometric) | 1-Butyl-2,4-dichlorobenzene (using lithium dibutylcuprate) |

Solvolytic Mechanisms and Substituent Effects

The solvolysis of benzyl halides, including this compound, involves the reaction of the substrate with a solvent that also acts as the nucleophile. These reactions can proceed through different mechanisms, primarily the unimolecular nucleophilic substitution (S_N1) or the bimolecular nucleophilic substitution (S_N2) pathway. The operative mechanism is highly dependent on the stability of the potential carbocation intermediate, the nature of the solvent, and the electronic effects of the substituents on the benzene ring. researchgate.netnih.gov

Kinetic studies are crucial for elucidating the mechanism of solvolysis. The rate of reaction is typically measured by monitoring the disappearance of the reactant or the appearance of a product over time. For benzyl halides, this can often be accomplished using techniques like conductometry, which measures the change in electrical conductivity as ionic products are formed. koreascience.kr

The solvolysis of benzyl halides can exhibit a range of kinetic behaviors. Reactions proceeding through a stable carbocation intermediate (S_N1 mechanism) show first-order kinetics, where the rate depends only on the concentration of the substrate. Conversely, reactions following an S_N2 mechanism are second-order, with the rate depending on the concentrations of both the substrate and the nucleophile (the solvent). researchgate.net For solvolysis, where the solvent is in large excess, S_N2 reactions follow pseudo-first-order kinetics.

| Compound | Substituent(s) | Relative Solvolysis Rate (Compared to Benzyl Bromide) |

| p-Methylbenzyl bromide | p-CH₃ (Electron-Donating) | Faster |

| Benzyl bromide | H | 1 |

| p-Bromobenzyl bromide | p-Br (Electron-Withdrawing) | Slower |

| m-Nitrobenzyl bromide | m-NO₂ (Strongly Electron-Withdrawing) | Much Slower |

| This compound | 2-Cl, 4-Cl (Electron-Withdrawing) | Expected to be significantly slower |

Note: This table provides a qualitative comparison based on established principles of substituent effects. Specific rate constants depend on the solvent and temperature. koreascience.krasianpubs.org

The presence of a substituent at the ortho position introduces steric and electronic effects that can significantly alter reaction rates. Generally, ortho-substituted benzyl halides solvolyze more slowly than their para-isomers due to steric hindrance, which impedes the approach of the nucleophile and can hinder proper solvation of the transition state. nih.gov

Neighboring group participation (NGP), or anchimeric assistance, is a phenomenon where a nearby functional group acts as an internal nucleophile, accelerating the reaction rate. wikipedia.org This participation often leads to the formation of a cyclic intermediate and results in retention of stereochemistry. scribd.com For NGP to occur, the neighboring group must be able to donate a lone pair of electrons or π-electrons to the reaction center. wikipedia.orglibretexts.org

In the case of this compound, the ortho-chloro substituent is generally not considered a participating group in this manner. While halogens possess lone pairs, their ability to act as a neighboring group in this context is weak compared to groups like sulfur or nitrogen. wikipedia.org Some studies have investigated the potential for intramolecular assistance by ortho groups, such as the ortho-nitro group, but the primary influence of an ortho-chloro group is typically attributed to its steric bulk and inductive electron withdrawal. nih.gov The participation of an aromatic ring itself to form a phenonium ion intermediate is also a known form of NGP, which can delocalize the positive charge of a developing carbocation. wikipedia.orgchemeurope.com However, the deactivating nature of the two chlorine atoms on the ring would reduce its nucleophilicity and make such participation less likely compared to an unsubstituted or activated benzene ring.

The electronic nature of substituents on the benzene ring has a profound impact on the reactivity of benzyl halides in solvolysis reactions. This influence can be understood by considering the substituent's effect on the stability of the transition state. asianpubs.org

Electron-Withdrawing Groups (EWGs): The two chlorine atoms in this compound are electron-withdrawing groups. They exert their influence through two main effects:

Inductive Effect (-I): Chlorine is more electronegative than carbon and pulls electron density away from the benzene ring and the benzylic carbon through the sigma bonds. This effect is strongest at the ortho position.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the benzene ring. This effect donates electron density, primarily to the ortho and para positions.

Applications in Advanced Organic Synthesis and Derivatization

Role as a Key Intermediate in Pharmaceutical Synthesis

The 2,4-dichlorobenzyl group is a key structural component in a variety of biologically active molecules. 2,4-Dichlorobenzyl bromide, and its chloride analogue, are frequently employed in pharmaceutical synthesis to attach this group to a parent molecule, which can enhance biological activity or modify properties like lipophilicity. multichemindia.com

This compound is a precursor in the synthesis of novel 1,2,4-triazolium derivatives. In one synthesis pathway, commercially available 1H-1,2,4-triazole is reacted with 2,4-dichlorobenzyl chloride (a closely related halide) to form the corresponding substituted triazole, which is then further alkylated to produce the final triazolium salt. One such product, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide, has been identified as a particularly potent antimicrobial agent.

The derivatives synthesized from this compound have shown significant promise as antimicrobial and antifungal agents. The 1,2,4-triazolium derivatives, in particular, exhibit potent activity against a range of bacteria and fungi.

Research findings have demonstrated that compounds like 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide are highly effective, with minimum inhibitory concentration (MIC) values indicating stronger activity than some standard clinical drugs. The antimicrobial efficacy of these derivatives is influenced by the nature of the substituents and the length of the alkyl chains attached to the triazolium ring.

In other research, 2,4-dichlorobenzyl chloride has been used to synthesize a series of N-(2,4-dichlorobenzyl)-indolylchalcones, which were subsequently evaluated for their antibacterial and antifungal properties. jocpr.com This highlights the utility of the 2,4-dichlorobenzyl halide in creating diverse molecular scaffolds for antimicrobial drug discovery. jocpr.com

| Tested Strain | Type | MIC (μM) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 1.05 - 8.38 |

| Escherichia coli | Bacteria | 1.05 - 8.38 |

| Bacillus proteus | Bacteria | 1.05 - 8.38 |

| Bacillus subtilis | Bacteria | 1.05 - 8.38 |

| Pseudomonas aeruginosa | Bacteria | 1.05 - 8.38 |

| Candida albicans | Fungi | 1.05 - 8.38 |

| Aspergillus fumigatus | Fungi | 1.05 - 8.38 |

The synthesis of N-alkylanilines is a fundamental transformation in organic chemistry. The formation of N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline can be achieved through the nucleophilic substitution reaction between 2-ethyl-6-methylaniline (B166961) and this compound. In this reaction, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form a new carbon-nitrogen bond. This type of N-alkylation is a common strategy for preparing substituted amines. A similar synthetic approach involves the N-alkylation of indole (B1671886) derivatives with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). jocpr.com

Utilization in Agrochemical Development and Formulation

In the agrochemical sector, this compound and its chloride counterpart are important intermediates for creating active ingredients that protect crops. cymitquimica.commultichemindia.comnbinno.com The chlorinated benzyl (B1604629) structure is integral to the synthesis of certain pesticides and herbicides. multichemindia.comnbinno.com It is also used in the production of fungicides and bactericides designed to prevent and control fungal and bacterial infections in plants. multichemindia.com

Precursor for Dichlorobenzyl Alcohols via Ester Intermediates

This compound is a key starting material in the synthesis of 2,4-dichlorobenzyl alcohol, a compound widely used as an industrial biocide and a mild antiseptic in medicinal preparations like throat lozenges. worldwidejournals.comgoogle.com A high-yield, two-stage process is often employed to avoid the formation of by-products. google.com

In the first stage, 2,4-dichlorobenzyl halide is reacted with a water-soluble salt of an organic acid, such as sodium acetate, in the presence of a phase transfer catalyst. google.com This reaction forms a 2,4-dichlorobenzyl ester intermediate. The second stage involves the hydrolysis of this ester using a strong base, like sodium hydroxide, to produce the final 2,4-dichlorobenzyl alcohol in high purity. google.com This method is advantageous over direct hydrolysis of the benzyl halide, which can lead to the formation of bis-2,4-dichlorobenzyl ether, reducing the yield and requiring additional purification steps. google.com

Protective Group Strategies in Complex Molecule Synthesis

In multi-step organic synthesis, protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The benzyl group (Bn), often introduced using benzyl bromide, is a common protecting group for alcohols and amines. libretexts.org

Similarly, the 2,4-dichlorobenzyl group can be installed using this compound to protect nucleophilic functional groups. multichemindia.com The presence of the two chlorine atoms on the aromatic ring modifies the electronic properties of the benzyl group, which in turn alters its stability and the conditions required for its removal (deprotection). organic-chemistry.org This allows chemists to employ an "orthogonal" strategy, where multiple, different protecting groups can be selectively removed in a specific order during the synthesis of a complex molecule. uchicago.edu The use of this compound as an alkylating agent allows for the strategic installation of this specific moiety onto bioactive molecules. multichemindia.com

Application of Dichlorobenzyl Groups in Carbohydrate Chemistry and Nucleoside Synthesis

In the complex, multi-step synthesis of oligosaccharides and nucleosides, the strategic use of protecting groups is essential to mask reactive hydroxyl and amino groups, ensuring chemo- and regioselectivity. nih.govnih.govwiley-vch.de Benzyl (Bn) ethers are among the most frequently used "permanent" protecting groups in carbohydrate chemistry due to their general stability across a wide range of reaction conditions, including acidic and basic media. wiley-vch.deorganic-chemistry.org Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, are employed as "temporary" protecting groups that can be cleaved selectively under oxidative conditions, leaving standard benzyl ethers intact. organic-chemistry.org

The 2,4-dichlorobenzyl (DCB) group, introduced via this compound, functions as a highly stable variant of the benzyl protecting group. The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards oxidation. This property makes the DCB group significantly more resistant to oxidative cleavage conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) that are typically used to remove more electron-rich benzyl ethers like PMB. nih.govorganic-chemistry.org

This differential stability is crucial for orthogonal protection strategies in the synthesis of complex carbohydrates and nucleosides. umich.edu A synthetic route might involve protecting different hydroxyl groups with PMB, Bn, and DCB ethers. The PMB group can be removed first under mild oxidative conditions, followed by the removal of the Bn group under different conditions (e.g., hydrogenolysis), all while the DCB group remains intact. The DCB group would then be removed at a later stage, typically under harsher reductive conditions. This tiered approach allows for the sequential and selective unmasking of specific hydroxyl groups for further glycosylation or functionalization.

The synthesis of nucleosides, the building blocks of DNA and RNA, also requires a sophisticated protecting group strategy to manage the reactive hydroxyl and exocyclic amino groups during oligonucleotide assembly. umich.edu The stability of the DCB group makes it a candidate for protecting the sugar hydroxyls when other acid- or base-labile protecting groups are used on the nucleobase or at other positions of the sugar moiety.

Table 1: Comparison of Common Benzyl-Type Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Stability to Oxidation |

|---|---|---|---|

| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN), mild acid | Low |

| Benzyl | Bn | Hydrogenolysis (H₂/Pd), strong acid | Medium |

| 2,4-Dichlorobenzyl | DCB | Hydrogenolysis, strong Lewis acids | High |

Regio- and Stereoselective Cleavage of Dichlorobenzyl Ethers

The cleavage of benzyl-type ethers is a fundamental deprotection step in organic synthesis. The conditions required for this cleavage are highly dependent on the substituents present on the aromatic ring. While unsubstituted benzyl ethers are commonly removed by catalytic hydrogenolysis, cleavage can also be achieved with strong acids or oxidative reagents. organic-chemistry.orgmasterorganicchemistry.com

For 2,4-dichlorobenzyl ethers, the two electron-withdrawing chlorine substituents significantly impact the deprotection strategy. These groups deactivate the benzene (B151609) ring, rendering the DCB ether much more stable to acidic conditions and oxidative cleavage than standard benzyl or PMB ethers. nih.govorganic-chemistry.org

Oxidative Cleavage: Methods employing oxidants like DDQ, which are highly effective for cleaving electron-rich PMB ethers, are generally ineffective for DCB ethers. The mechanism of DDQ-mediated cleavage involves the formation of a charge-transfer complex and subsequent hydride abstraction to form a stabilized benzylic cation. The electron-withdrawing chlorine atoms destabilize this cationic intermediate, thus inhibiting the reaction. organic-chemistry.org This inertness allows for the highly regioselective deprotection of PMB ethers in the presence of DCB ethers.

Reductive Cleavage (Hydrogenolysis): Catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon) is a more general method for cleaving benzyl ethers and is effective for removing DCB groups. researchgate.net This method involves the hydrogenolytic cleavage of the C-O bond at the benzylic position. While generally reliable, its application can be limited by the presence of other reducible functional groups within the molecule, such as alkenes, alkynes, or certain sulfur-containing groups.

Acidic Cleavage: Cleavage of DCB ethers can also be accomplished using strong Lewis acids (e.g., BCl₃, BBr₃) or strong protic acids (e.g., HBr, HI). masterorganicchemistry.comyoutube.com The reaction typically proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the benzylic carbon in an Sₙ1 or Sₙ2-type mechanism. The stability of the DCB group often requires more forcing conditions (harsher acids or higher temperatures) compared to simple benzyl ethers.

The enhanced stability of the DCB ether allows for precise regio- and stereoselective manipulations. In a poly-etherified molecule, such as a protected carbohydrate, a less stable ether (like a silyl (B83357) ether or PMB ether) can be selectively cleaved while the DCB ether remains, exposing a specific hydroxyl group for subsequent reaction without disturbing other protected positions.

Table 2: Cleavage Methods for Benzyl-Type Ethers

| Reagent/Method | Ether Type Cleaved | Mechanism Type | Comments |

|---|---|---|---|

| DDQ / CAN | PMB, Nap | Oxidation | Ineffective for DCB ethers. High regioselectivity. nih.gov |

| H₂ / Pd-C | Bn, PMB, DCB | Hydrogenolysis | Broadly effective but not selective between benzyl types; sensitive to other reducible groups. researchgate.net |

| BCl₃ / BBr₃ | Bn, PMB, DCB | Lewis Acidic | Strong reagent, can cleave stable ethers. masterorganicchemistry.com |

Building Block for Functionalized Heterocyclic Systems

This compound is a valuable electrophilic building block for the synthesis of a wide variety of functionalized heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. nbinno.comnih.gov The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions with various heteroatomic nucleophiles to construct key C-N, C-S, and C-O bonds that form the basis of heterocyclic rings.

A prominent application is in the Hantzsch thiazole (B1198619) synthesis and related reactions. nih.gov In this classic method, an α-haloketone reacts with a thioamide to form a thiazole ring. By analogy, this compound can react with various sulfur- and nitrogen-containing nucleophiles to yield important heterocyclic scaffolds. For example, reaction with thiourea (B124793) or substituted thioamides leads to the formation of aminothiazole derivatives. The general mechanism involves the initial S-alkylation of the thioamide by the benzyl bromide, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. orientjchem.org

The 2,4-dichlorophenyl moiety introduced through this synthesis is a common feature in many biologically active molecules. msesupplies.com Its lipophilic nature and specific steric and electronic profile can enhance binding to biological targets.

Beyond thiazoles, this compound is used to synthesize other heterocyclic systems:

Triazoles: Reaction with sodium azide (B81097) yields 2,4-dichlorobenzyl azide, a precursor that can undergo cycloaddition reactions. Alternatively, N-alkylation of triazole rings with this compound is a direct method to produce functionalized triazole derivatives.

Imidazoles: Alkylation of imidazole (B134444) or its derivatives at a nitrogen atom with this compound is a common step in the synthesis of antifungal agents like econazole (B349626) and clotrimazole, which feature a substituted benzyl group attached to an imidazole core.

Thiadiazoles: Condensation reactions involving thiohydrazides or related precursors with this compound can be employed to construct thiadiazole rings. nih.gov

The utility of this compound as a synthon is thus well-established for creating diverse heterocyclic frameworks, providing medicinal chemists with a reliable tool for introducing the biologically relevant 2,4-dichlorobenzyl motif. nbinno.com

Table 3: Examples of Heterocycle Synthesis using Benzyl Halide Analogs

| Heterocycle Class | Nucleophilic Reagent | General Reaction Type |

|---|---|---|

| Thiazoles | Thioamides / Thioureas | Condensation (Hantzsch-type) nih.gov |

| Imidazoles | Imidazole | N-Alkylation |

| Triazoles | 1,2,4-Triazole | N-Alkylation |

| Benzothiazines | 2-Aminothiophenol derivatives | Cyclocondensation |

Environmental Fate and Degradation Mechanisms of Chlorinated Benzyl Compounds

Persistence and Mobility in Environmental Compartments

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded or transported elsewhere. The mobility of a chemical, on the other hand, describes its potential to move within and between different environmental compartments.

Chlorinated aromatic hydrocarbons, as a class of compounds, are known for their potential persistence and tendency to bioaccumulate. rewe-group.com The persistence of these compounds is often attributed to the stability of the aromatic ring and the carbon-halogen bonds. For instance, chlorotoluenes are recognized as persistent and bio-accumulative substances. rewe-group.com

The following table summarizes the mobility classification of chemicals in soil based on their Koc values.

| Koc Range | Mobility Class |

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

| Data sourced from McCall, et al. classification scheme. chemsafetypro.com |

Biotransformation Pathways

Biotransformation, or the chemical alteration of a substance by living organisms, is a primary mechanism for the degradation of many organic pollutants in the environment. This process is primarily carried out by microorganisms such as bacteria and fungi.

The microbial degradation of chlorinated aromatic compounds has been the subject of extensive research. For chlorinated toluenes, which are structurally related to 2,4-dichlorobenzyl bromide, several bacterial strains have been identified that can utilize these compounds as a source of carbon and energy. For example, Ralstonia sp. strain PS12 has been shown to be capable of degrading 2,4-dichlorotoluene (B165549). ethz.chresearchgate.net The degradation pathway in this organism is initiated by the dioxygenation of the aromatic ring. ethz.ch

For benzyl (B1604629) halides, the microbial degradation often starts with the transformation of the benzyl group. For instance, Bacillus cereus has been reported to degrade benzyl chloride. researchgate.net The initial step in this degradation is the dehalogenation of the benzyl chloride, followed by the metabolism of the resulting benzene (B151609) ring. researchgate.net It is plausible that a similar initial step, the removal of the bromide from the bromomethyl group, could occur in the microbial degradation of this compound.

The degradation of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) in soil has also been studied, revealing that the degradation pathways and the formation of metabolites can be influenced by the soil's prior exposure history to the compound. nih.gov In soils with a history of dichlobenil exposure, the primary metabolite, 2,6-dichlorobenzamide (B151250) (BAM), is further degraded, whereas in unexposed soils, BAM tends to persist. nih.gov

The enzymatic breakdown of chlorinated aromatic compounds typically involves a series of reactions catalyzed by specific enzymes. nih.gov Dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds, a crucial step in the detoxification and degradation of halogenated pollutants. nih.govresearchgate.net

For chlorotoluenes, the degradation pathway often begins with the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. researchgate.net This is then followed by rearomatization to form a catechol. The catechol is then susceptible to ring cleavage, which can occur via either an ortho or meta cleavage pathway, ultimately leading to intermediates that can enter central metabolic pathways. researchgate.net

In the case of 2,4-dichlorotoluene degradation by Ralstonia sp. strain PS12, the pathway proceeds through the formation of 3,5-dichloro-4-methylcatechol, which is then subject to meta-cleavage. researchgate.net It is anticipated that the enzymatic degradation of this compound would follow a similar sequence of events, likely involving an initial oxidation or hydrolysis of the bromomethyl group to a benzyl alcohol, followed by dioxygenase-mediated attack on the aromatic ring and subsequent ring cleavage.

The table below outlines the general enzymatic steps involved in the degradation of chlorinated aromatic compounds.

| Enzymatic Step | Enzyme Class | Description |

| Initial Oxidation | Monooxygenases/Dioxygenases | Incorporation of one or two oxygen atoms into the aromatic ring or side chain. |

| Dehydrogenation | Dehydrogenases | Removal of hydrogen atoms, often leading to the formation of a catechol. |

| Aromatic Ring Cleavage | Dioxygenases | Cleavage of the aromatic ring, typically at a catechol intermediate. |

| Dehalogenation | Dehalogenases | Removal of halogen atoms from the molecule. |

| Further Metabolism | Various | The resulting aliphatic intermediates are further broken down and funneled into central metabolic pathways. |

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, such as photodegradation and hydrolysis.

Photodegradation, or the breakdown of molecules by light, can be a significant environmental fate process for many organic compounds. Chlorinated aromatic compounds can undergo photodegradation in the presence of sunlight. The rate and extent of photodegradation can be influenced by various factors, including the wavelength and intensity of light, the presence of other substances in the environment that can act as photosensitizers, and the chemical structure of the compound itself.

Studies on the photodegradation of chlorobenzene (B131634) have shown that it can be degraded by UV irradiation. uwaterloo.ca The degradation of polychlorinated biphenyls (PCBs) has also been demonstrated to occur via photodegradation, with the rate of degradation being dependent on the position of the chlorine substituents. nih.gov While specific studies on the photodegradation of this compound are not available, it is expected that this compound would be susceptible to photolysis, particularly the cleavage of the carbon-bromine bond, which is generally weaker than the carbon-chlorine bond. The photodegradation of other halogenated benzonitriles has been investigated, and it was found that their photoreactivity varies depending on the specific halogen present. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Benzyl halides are known to be susceptible to hydrolysis. Benzyl chloride, for example, is rapidly hydrolyzed in water to form benzyl alcohol and hydrochloric acid. oecd.org

A process for the preparation of 2,4-dichlorobenzyl alcohol involves the hydrolysis of 2,4-dichlorobenzyl chloride. google.com This reaction is typically carried out in an aqueous medium at elevated temperatures. google.com Given the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, it is highly probable that this compound will also undergo hydrolysis in aqueous environments. The expected product of this reaction would be 2,4-dichlorobenzyl alcohol. This hydrolysis reaction is likely to be a significant transformation pathway for this compound in aquatic systems.

Toxicological Research and Biological Interaction Mechanisms

Cellular and Subcellular Interactions

While specific toxicological studies on 2,4-Dichlorobenzyl bromide are not extensively detailed in publicly available literature, its chemical structure as a substituted benzyl (B1604629) halide provides a basis for predicting its interactions at the cellular and subcellular levels. Benzyl halides are recognized as a class of reactive chemical compounds used in various organic syntheses, including the production of pharmaceuticals. wisdomlib.org

The reactivity of this compound is largely dictated by the presence of the bromomethyl group, which makes it an alkylating agent. This characteristic suggests a potential for covalent interactions with biological macromolecules.

Interaction with Proteins: The carbon-bromine bond in the benzyl position is susceptible to nucleophilic attack by amino acid residues within proteins. Proximity-induced chemistry studies show that alkyl halides, including bromides and chlorides, can react with nucleophilic residues such as cysteine. nih.gov The efficiency of this covalent bond formation generally follows the order of the halogen's leaving group ability: I > Br > Cl > F. nih.gov This type of interaction can lead to the modification of protein structure and function, potentially disrupting their roles in cellular processes.

Interaction with Nucleic Acids: Halogenated compounds can also interact with nucleic acids, a mechanism of significant toxicological concern. nih.gov This interaction often involves metabolic activation to form reactive intermediates that can then bind covalently to DNA. nih.gov Studies on a range of halocompounds have shown that brominated chemicals can exhibit a higher extent of enzymatic activation and subsequent binding to DNA compared to their chlorinated counterparts. nih.gov Such DNA binding, or the formation of DNA adducts, is a genotoxic event that can lead to mutations and potential carcinogenicity. nih.gov The covalent binding index (CBI) is a measure used to express this reactivity, and for some halogenated hydrocarbons, it has been shown to correlate with genotoxicity and oncogenicity data. nih.gov

The interaction of reactive chemicals with macromolecules can disrupt a multitude of cellular functions. A common pathway of toxicity for diverse chemicals involves the induction of oxidative stress. plos.org This state occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage and disruption of normal signaling. plos.org

For instance, studies on mixed bromine/chlorine transformation products of other environmental contaminants have demonstrated an increase in ROS, which subsequently raised the degree of apoptosis (programmed cell death) and reduced DNA synthesis. nih.gov These compounds were also found to interfere with metabolic pathways related to amino acid metabolism. nih.gov Similarly, the related compound 2,4-D has been shown to induce pancreatic β-cell death through a mechanism involving oxidative stress. nih.gov It is plausible that this compound could act through similar mechanisms, where its interaction with cellular components leads to oxidative stress, mitochondrial dysfunction, and the triggering of apoptotic pathways. plos.orgnih.gov

Comparative Toxicological Profiles of Related Chlorinated Compounds

To better understand the potential toxicology of this compound, it is useful to examine the profiles of structurally related and well-studied chlorinated compounds.

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. aiha.org Its primary metabolite in both anaerobic and aerobic conditions is 2,4-Dichlorophenol (2,4-DCP). nih.gov Both compounds are frequently detected in the environment. nih.gov

Studies have consistently shown that the metabolite, 2,4-DCP, is more toxic than its parent compound, 2,4-D. nih.govacs.org Research comparing their effects on the nematode Caenorhabditis elegans and the bacterium Vibrio qinghaiensis sp.-Q67 found that the toxicity of 2,4-DCP was more severe at all concentration levels for both organisms. nih.govacs.org The primary target organs for 2,4-D toxicity in animal studies are the kidneys and liver. aiha.orgnih.gov Similarly, 2,4-DCP may also cause damage to the liver and kidneys upon repeated exposure. nj.gov

| Compound | Organism | Toxicity Endpoint | Value | Observation |

|---|---|---|---|---|

| 2,4-D | C. elegans | pLC50 (24h) | 2.425 | 2,4-DCP exhibits higher lethal toxicity to C. elegans than 2,4-D. acs.org |

| 2,4-DCP | C. elegans | pLC50 (24h) | 3.408 | |

| 2,4-D | V. qinghaiensis sp.-Q67 | pEC50 (12h) | 2.873 | 2,4-DCP shows greater growth inhibition toxicity to the bacterium than 2,4-D. acs.org |

| 2,4-DCP | V. qinghaiensis sp.-Q67 | pEC50 (12h) | 4.152 | |

| 2,4-DCP | Rats | Oral LD50 | 580 mg/kg | Demonstrates moderate acute oral toxicity. wikipedia.org |

Note: pLC50/pEC50 is the negative logarithm of the median lethal/effective concentration; a higher value indicates greater toxicity.

The biological activity of benzyl halides is intrinsically linked to their chemical structure. acs.org Key factors influencing their reactivity and, by extension, their toxicological potential, include the nature of the halogen, the substitution pattern on the benzene (B151609) ring, and the resulting electronic properties.

The reactivity of the benzylic carbon-halogen bond is crucial. As noted previously, the leaving group ability of the halogen (I > Br > Cl > F) is a primary determinant in nucleophilic substitution reactions. nih.gov This suggests that benzyl bromides are generally more reactive alkylating agents than the corresponding benzyl chlorides.

Furthermore, substituents on the aromatic ring can modulate this reactivity. Electron-withdrawing groups can influence the electrochemical properties of the molecule, such as the half-wave potential, which relates to the ease of reduction of the carbon-halogen bond. acs.org The position of these substituents also plays a role in the molecule's electronic properties and steric profile, which can affect its interaction with biological targets. Highly reactive chemicals are more likely to react with unintended biological targets, leading to adverse effects. acs.org Additionally, the presence of halogens, particularly extensive chlorination, can inhibit enzymatic degradation by microbes, leading to greater environmental persistence. acs.org

Advanced Toxicological Modeling and Risk Assessment Methodologies

Modern toxicology increasingly relies on advanced modeling and risk assessment strategies to predict and manage the potential hazards of chemicals, including chlorinated compounds.

In silico modeling, such as the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Biodegradability Relationships (QSBR), is a powerful tool. wseas.comchemrxiv.org These computational models use the chemical structure of a compound to predict its biological activity or biodegradability. For chlorinated compounds, machine learning-based models have been developed to predict their potential to biodegrade based on specific molecular descriptors, such as those related to electrotopological features and the relative positions of atoms. chemrxiv.org

For reactive intermediates and impurities that may be present in pharmaceuticals or other products, a specific risk assessment framework is often applied. triphasepharmasolutions.com Benzyl halides can be categorized as potential genotoxic impurities (GTIs) due to their ability to react with DNA. triphasepharmasolutions.com The risk management for such compounds often involves the concept of the Threshold of Toxicological Concern (TTC). triphasepharmasolutions.com This approach establishes a default limit of human exposure (e.g., 1.5 µ g/day ) that is considered to pose a negligible cancer risk, which can be used when specific toxicity data for a compound is lacking. triphasepharmasolutions.com

Risk management strategies for industrial chemicals like benzyl chloride, a close analogue of this compound, are based on a weight-of-evidence approach from international health agencies. publications.gc.ca The critical effect for risk characterization is often carcinogenicity, based on animal studies showing increased tumor incidence. publications.gc.caepa.gov The objective of risk management is then to prevent increases in human exposure to the substance under its current use conditions. publications.gc.ca

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the structural features of a molecule based on its vibrational modes. For 2,4-Dichlorobenzyl bromide, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer complementary information.

The FT-IR spectrum of this compound, which has been recorded on a Bruker Tensor 27 FT-IR instrument using a film technique, reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The interpretation of the spectrum is based on the expected vibrational frequencies for the aromatic ring, the methylene (B1212753) group, and the carbon-halogen bonds.

Key vibrational modes expected in the FT-IR spectrum include the aromatic C-H stretching vibrations, which typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

The presence of the brominated methylene group (-CH₂Br) gives rise to characteristic vibrations. The asymmetric and symmetric CH₂ stretching modes are anticipated in the 3000-2850 cm⁻¹ range. Furthermore, the C-H wagging of the -CH₂X group (where X is a halogen) is typically observed between 1300-1150 cm⁻¹.

The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretching vibrations for aromatic chlorides generally appear in the 850-550 cm⁻¹ range, while the C-Br stretching vibration is expected at a lower wavenumber, typically between 690-515 cm⁻¹. The presence of two chlorine atoms on the benzene ring may result in multiple C-Cl stretching bands.

Table 7.1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Methylene (-CH₂) Asymmetric Stretching | ~2960 |

| Methylene (-CH₂) Symmetric Stretching | ~2870 |

| Aromatic C=C Stretching | 1600 - 1450 |

| Methylene (-CH₂) Scissoring | ~1465 |

| Methylene (-CH₂) Wagging | 1300 - 1150 |

| In-plane Aromatic C-H Bending | 1300 - 1000 |

| Out-of-plane Aromatic C-H Bending | 900 - 675 |

| C-Cl Stretching | 850 - 550 |

| C-Br Stretching | 690 - 515 |

Note: The predicted frequencies are based on general group frequencies for organic compounds.

Complementing the FT-IR data, the FT-Raman spectrum of this compound, which has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, provides information on the non-polar bonds and symmetric vibrations within the molecule. Aromatic ring vibrations are typically strong in the Raman spectrum.

The aromatic C-H stretching vibrations are also observable in the Raman spectrum, usually in the 3100-3000 cm⁻¹ region. The ring breathing mode of the substituted benzene ring is a characteristic and often intense band in the Raman spectrum, expected around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be present in the 1600-1450 cm⁻¹ range.

The symmetric vibrations of the methylene group are generally more intense in the Raman spectrum compared to the asymmetric ones. The C-Cl and C-Br stretching vibrations are also Raman active and their observation can help confirm the assignments made from the FT-IR spectrum.

Table 7.2: Predicted FT-Raman Active Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Methylene (-CH₂) Stretching | 3000 - 2850 |

| Aromatic C=C Stretching | 1600 - 1450 |

| Aromatic Ring Breathing | ~1000 |

| In-plane Aromatic C-H Bending | 1300 - 1000 |

| C-Cl Stretching | 850 - 550 |

| C-Br Stretching | 690 - 515 |

Note: The predicted frequencies are based on general group frequencies for organic compounds and expected Raman activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methylene protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

The methylene protons (-CH₂Br) are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Due to the electronegativity of the attached bromine atom, this signal is anticipated to be in the downfield region, likely around 4.5-4.7 ppm. For comparison, the methylene protons in 2,4-dichlorobenzyl chloride appear at approximately 4.65 ppm.

The aromatic region of the spectrum will be more complex due to the three non-equivalent protons on the substituted benzene ring. The proton at position 3 (H-3) is ortho to the -CH₂Br group and meta to the chlorine at C-4, and is expected to appear as a doublet. The proton at position 5 (H-5) is ortho to the chlorine at C-4 and meta to the -CH₂Br group and the chlorine at C-2, and is predicted to be a doublet of doublets. The proton at position 6 (H-6) is ortho to both the -CH₂Br group and the chlorine at C-2, which will likely result in a doublet. The electron-withdrawing nature of the chlorine atoms will shift these protons downfield, likely in the range of 7.2-7.6 ppm.

Table 7.3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂Br | 4.5 - 4.7 | Singlet (s) | N/A |

| Aromatic H-3 | 7.2 - 7.6 | Doublet (d) | J(H3-H5) ≈ 2 Hz |

| Aromatic H-5 | 7.2 - 7.6 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8 Hz, J(H5-H3) ≈ 2 Hz |

| Aromatic H-6 | 7.2 - 7.6 | Doublet (d) | J(H6-H5) ≈ 8 Hz |

Note: The predicted chemical shifts and coupling constants are based on the analysis of similar substituted benzene derivatives.

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the seven carbon atoms: one for the methylene carbon and five for the aromatic carbons (with two being chemically non-equivalent and four being unique).

The methylene carbon (-CH₂Br) is expected to have a chemical shift in the range of 30-35 ppm, influenced by the attached bromine atom. The aromatic carbons will have chemical shifts in the typical aromatic region of 110-140 ppm. The carbons directly bonded to the chlorine atoms (C-2 and C-4) will be significantly deshielded and are expected to appear further downfield. The quaternary carbon (C-1) attached to the -CH₂Br group will also have a distinct chemical shift. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by their positions relative to the substituents.

Table 7.4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 30 - 35 |

| Aromatic C-3 | ~128 |

| Aromatic C-5 | ~130 |

| Aromatic C-6 | ~131 |

| Aromatic C-1 | ~135 |

| Aromatic C-2 | ~136 |

| Aromatic C-4 | ~134 |

Note: The predicted chemical shifts are based on the analysis of similar substituted benzene derivatives.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for investigating the local electronic environment of quadrupolar nuclei (spin I > 1/2) in the solid state. For this compound, the halogen atoms, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br, are all quadrupolar nuclei, making NQR a suitable method for solid-state characterization. NQDR is a sensitive method used to detect the NQR frequencies of lighter nuclei, such as ¹⁴N, by observing their effect on the resonance of more abundant and sensitive nuclei like protons.

In the solid state, the non-equivalent chlorine atoms at the C-2 and C-4 positions on the benzene ring are expected to experience different electric field gradients (EFGs) due to their distinct chemical environments and intermolecular interactions within the crystal lattice. This will result in two separate ³⁵Cl NQR frequencies. Similarly, the bromine atom of the benzyl (B1604629) group will give rise to a distinct ⁷⁹Br NQR signal.

The NQR frequencies are highly sensitive to the molecular structure and the crystalline environment. Therefore, NQR can be used to distinguish between different polymorphic forms of the compound, should they exist. The measured quadrupole coupling constants (QCC) and asymmetry parameters (η) provide detailed information about the charge distribution and the nature of the carbon-halogen bonds.

Table 7.5: Principles of NQDR for the Characterization of this compound

| Quadrupolar Nucleus | Nuclear Spin (I) | Expected Number of NQR Signals | Information Obtained |

| ³⁵Cl | 3/2 | Two | Provides information on the C-Cl bond character and the local electronic environment at the C-2 and C-4 positions. Sensitive to crystal packing effects. |

| ⁷⁹Br | 3/2 | One | Provides information on the C-Br bond character of the benzylic bromide. |

Mass Spectrometry (MS)